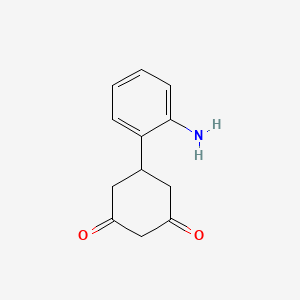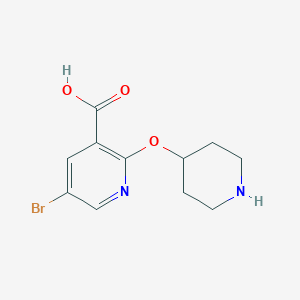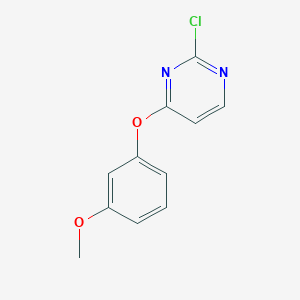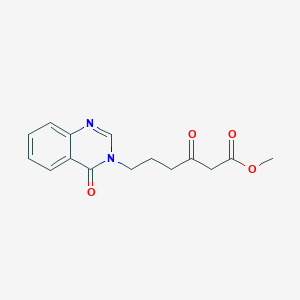
3-Oxo-6-(4-oxo-4H-quinazolin-3-yl)-hexanoic acid methyl ester
Übersicht
Beschreibung
This would typically include the compound’s systematic name, its molecular formula, and its structural formula.
Synthesis Analysis
This would involve a detailed description of the methods used to synthesize the compound, including the starting materials, the reaction conditions, and the yield.Molecular Structure Analysis
This would involve a discussion of the compound’s molecular structure, including its stereochemistry if applicable.Chemical Reactions Analysis
This would involve a discussion of the reactions the compound undergoes, including the conditions under which these reactions occur and the products that are formed.Physical And Chemical Properties Analysis
This would involve a discussion of the compound’s physical and chemical properties, such as its melting point, boiling point, solubility, and reactivity.Wissenschaftliche Forschungsanwendungen
Antimicrobial Activities
Design and Antimicrobial Activities : A study by Alagarsamy et al. (2016) explored the synthesis of derivatives of quinazoline, including those related to 3-Oxo-6-(4-oxo-4H-quinazolin-3-yl)-hexanoic acid methyl ester, for antimicrobial activities. They found that certain compounds demonstrated significant antimicrobial effects against both gram-positive and gram-negative bacteria (Alagarsamy et al., 2016).
Novel Anti-bacterial and Anti-fungal Derivatives : Mohamed et al. (2010) developed new derivatives of 4(3H)quinazolinone, which exhibited potent in vitro anti-microbial activity against a range of bacteria and fungi, indicating the potential of quinazoline derivatives in treating microbial infections (Mohamed et al., 2010).
Synthesis and Antimicrobial Activities of Thiosemicarbazide Derivatives : Another study by Alagarsamy et al. (2015) synthesized thiosemicarbazide derivatives of quinazolin-4-one. These compounds showed promising antimicrobial activity against selective gram-positive and gram-negative bacteria, highlighting the antimicrobial potential of quinazoline derivatives (Alagarsamy et al., 2015).
Antiallergic and Anti-inflammatory Activities
Antiallergic Agents : LeMahieu et al. (1983) conducted research on a series of (E)-3-(4-oxo-4H-quinazolin-3-yl)-2-propenoic acids, finding that certain derivatives showed significant antiallergic activity in the rat passive cutaneous anaphylaxis test. This suggests that quinazoline derivatives could be effective in treating allergies (LeMahieu et al., 1983).
Analgesic and Anti-inflammatory Activities : Alagarsamy et al. (2003) synthesized novel quinazolin-4-(3H)-ones, which were evaluated for their analgesic, anti-inflammatory, and antibacterial activities. The compounds exhibited significant efficacy, highlighting the potential of quinazoline derivatives in treating pain and inflammation (Alagarsamy et al., 2003).
Antithyroid and Anticonvulsant Activities
Antithyroid Activity : Ukrainets et al. (1993) synthesized quinazoline derivatives for evaluating their antithyroid activity, indicating the potential application of these compounds in thyroid-related disorders (Ukrainets et al., 1993).
Anticonvulsant Properties : Catarzi et al. (2010) evaluated selected quinazoline derivatives for their ability to prevent sound-induced seizures in mice, demonstrating potential anticonvulsant properties (Catarzi et al., 2010).
Safety And Hazards
This would involve a discussion of the compound’s toxicity, its handling precautions, and its disposal procedures.
Zukünftige Richtungen
This would involve a discussion of potential future research directions, such as new synthetic methods, new reactions, or new applications for the compound.
Please consult a qualified chemist or a reliable database for specific information about this compound. Always follow safety guidelines when handling chemicals.
Eigenschaften
IUPAC Name |
methyl 3-oxo-6-(4-oxoquinazolin-3-yl)hexanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N2O4/c1-21-14(19)9-11(18)5-4-8-17-10-16-13-7-3-2-6-12(13)15(17)20/h2-3,6-7,10H,4-5,8-9H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MOPUNJISIQJRDT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CC(=O)CCCN1C=NC2=CC=CC=C2C1=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Oxo-6-(4-oxo-4H-quinazolin-3-yl)-hexanoic acid methyl ester | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



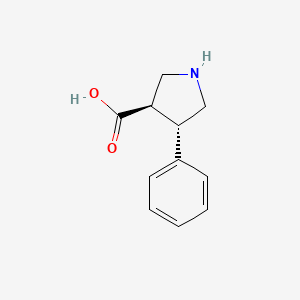
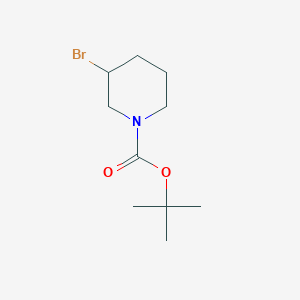
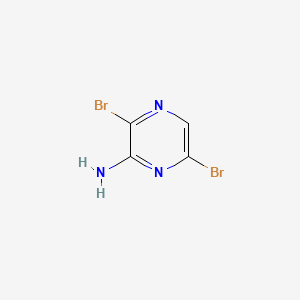
![N-[(Phenylmethoxy)carbonyl]-L-norvalyl-L-leucinamide](/img/structure/B1394300.png)
![({[2-(Methoxymethyl)-5-oxo-5H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-yl]methyl}thio)acetic acid](/img/structure/B1394301.png)


![[1-(2,6-Difluorophenyl)cyclopropyl]methylamine](/img/structure/B1394307.png)
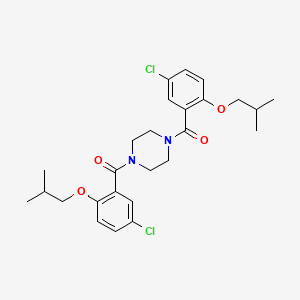
![(1S,4S)-2-thia-5-azabicyclo[2.2.1]heptane hydrochloride](/img/structure/B1394310.png)
